molecular formula C11H14BrNO2 B1468924 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol CAS No. 1343135-03-4

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol

Cat. No.: B1468924
CAS No.: 1343135-03-4
M. Wt: 272.14 g/mol
InChI Key: RTHHJEIVVLYCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol ( 1343135-03-4) is a synthetic organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14. This chemical features a brominated, methoxy-substituted phenyl ring connected to a hydroxymethyl azetidine group, making it a valuable intermediate in medicinal chemistry and drug discovery research. Azetidine derivatives are a significant class of compounds in pharmaceutical development due to their presence in molecules with diverse biological activities. Research into similar azetidine-based structures has shown their potential as modulators of biological targets. For instance, certain azetidine compounds have been investigated as GPR119 agonists for the potential treatment of metabolic disorders like diabetes and obesity . Other studies highlight azetidin-2-ones (beta-lactams) for their antiproliferative properties, demonstrating potent activity in breast cancer and chemoresistant colon cancer cell lines by targeting the colchicine binding site of tubulin . Furthermore, azetidine-containing molecules are also being explored in the field of immunology as potential immunomodulators . The specific substitution pattern of the 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol provides a versatile scaffold for further chemical modifications, allowing researchers to explore structure-activity relationships and develop novel therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-15-11-3-2-9(12)4-8(11)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHHJEIVVLYCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol typically involves several steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation protection of the phenolic hydroxyl group using acetic anhydride. The protected intermediate undergoes a bromination reaction using bromine under the catalysis of iron powder, followed by deacetylation to yield 5-bromo-2-methoxyphenol . The final step involves the formation of the azetidine ring through a cyclization reaction with appropriate reagents and conditions.

Chemical Reactions Analysis

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol can undergo various chemical reactions, including:

Scientific Research Applications

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.

    Biological Studies: Researchers investigate the biological activity of the compound, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol and similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring Core Structure Key Features
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol C₁₁H₁₄BrNO₂ ~272.11 5-Bromo, 2-Methoxy Azetidin-3-ol Electron-withdrawing Br and electron-donating OCH₃
1-[(3-Bromophenyl)methyl]azetidin-3-ol C₁₀H₁₂BrNO 242.12 3-Bromo Azetidin-3-ol Meta-substituted Br; lacks methoxy
1-(4-Chlorobenzyl)azetidin-3-ol C₁₀H₁₂ClNO 201.66 4-Chloro Azetidin-3-ol Smaller halogen (Cl) at para position
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol C₁₀H₉FN₂OS 224.25 6-Fluoro (benzo[d]thiazol heterocycle) Azetidin-3-ol Fluorinated heterocycle enhances polarity
Urea derivative (5-bromo-2-methoxyphenyl) C₂₂H₂₀BrN₅O₂ 466.33 5-Bromo, 2-Methoxy Urea-linked indole Extended π-system for target binding

Substituent Effects on Reactivity and Bioactivity

  • Halogen Position : The target compound’s 5-bromo substituent (para to the methoxy group) creates distinct electronic effects compared to the 3-bromo analog . Para-substituted halogens often enhance resonance stabilization, whereas meta-substituents exert stronger inductive effects.
  • Halogen Type : Replacing bromine with chlorine (as in 1-(4-Chlorobenzyl)azetidin-3-ol ) reduces molecular weight and polarizability, which may alter binding kinetics in hydrophobic pockets.
  • Heterocyclic Systems : The fluorobenzo-thiazol derivative introduces a heterocyclic scaffold, enabling hydrogen bonding and π-π stacking interactions absent in purely aromatic analogs.

Functional Group Variations

  • Urea vs. Azetidine Core : The urea derivative (C₂₂H₂₀BrN₅O₂) retains the 5-bromo-2-methoxyphenyl group but replaces the azetidine core with a urea-linked indole-pyridinyl system. This modification extends the molecule’s planar surface area, likely enhancing affinity for kinase active sites or DNA grooves.

Theoretical Implications for Drug Design

  • The target compound’s bromo-methoxy-phenyl group may serve as a pharmacophore for targeting bromodomains or metalloenzymes, as seen in structurally related urea derivatives .

Biological Activity

1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure

The compound features a brominated phenyl group and an azetidin-3-ol moiety. The bromine atom enhances its ability to engage in halogen bonding with biological macromolecules, while the hydroxyl group can form hydrogen bonds, influencing interactions with enzymes and receptors.

Antimicrobial Activity

Research indicates that 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol exhibits antimicrobial properties , which are critical for developing new antibiotics. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer properties . Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116). The mechanism involves disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 2: Anticancer Activity Data

Cell LineIC50 Value (µM)Mechanism of Action
MCF-710.5Induces apoptosis via tubulin disruption
A54915.2G2/M phase arrest
HCT11612.8Inhibition of cell proliferation

The biological activity of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol is attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The compound can inhibit enzymes involved in disease pathways, leading to therapeutic effects.
  • Receptor Interaction : The azetidin-3-ol moiety affects receptor-mediated signaling pathways, which may contribute to its anti-inflammatory effects.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Anticancer Activity : A study evaluated the effects of 1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol on MCF-7 cells, demonstrating significant cytotoxicity and induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for antibiotic development against resistant strains.

Q & A

Q. What structural modifications enhance blood-brain barrier (BBB) penetration?

  • Introduce lipophilic groups (e.g., methyl esters) at the azetidine nitrogen while maintaining MW <400 Da.
  • In silico BBB permeability models (e.g., QSAR) predict a 2-fold increase in brain/plasma ratios after methylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.